Astraciceran

Description

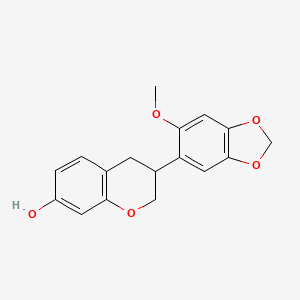

Structure

2D Structure

3D Structure

Properties

CAS No. |

77026-91-6 |

|---|---|

Molecular Formula |

C17H16O5 |

Molecular Weight |

300.30 g/mol |

IUPAC Name |

3-(6-methoxy-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-chromen-7-ol |

InChI |

InChI=1S/C17H16O5/c1-19-15-7-17-16(21-9-22-17)6-13(15)11-4-10-2-3-12(18)5-14(10)20-8-11/h2-3,5-7,11,18H,4,8-9H2,1H3 |

InChI Key |

PYIXHKGTJKCVBJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1C3CC4=C(C=C(C=C4)O)OC3)OCO2 |

Origin of Product |

United States |

Discovery and Initial Characterization of Astraciceran

Astraciceran was identified as a novel isoflavan (B600510) phytoalexin following its isolation from the leaflets of Astragalus cicer that had been inoculated with the fungus Helminthosporium carbonum. Phytoalexins are antimicrobial compounds that are synthesized by plants and accumulate at sites of infection. The production of this compound by Astragalus cicer is a direct response to fungal attack, highlighting its role in the plant's defense system.

Isolation Methodology from Astragalus cicer Leaflets

The isolation of this compound was achieved through a meticulous process involving the extraction and purification of metabolites from fungus-treated plant material.

Isolation Procedure Overview:

| Step | Description |

| Inoculation | Leaflets of Astragalus cicer were inoculated with a spore suspension of the fungus Helminthosporium carbonum. |

| Incubation | The inoculated leaflets were incubated for 48 hours to allow for the production of phytoalexins. |

| Extraction | The incubated leaflets were extracted with aqueous ethanol (B145695) to isolate the induced chemical compounds. |

| Purification | The ethanolic extract was subjected to solvent partitioning and multiple rounds of column chromatography to separate the various components. |

| Final Isolation | The fraction containing this compound was further purified using preparative thin-layer chromatography (TLC) to yield the pure compound. |

This multi-step process was essential to isolate this compound in a pure form, allowing for its subsequent structural analysis.

Spectroscopic Characterization and Structural Elucidation of the Isolated Compound

The precise chemical structure of this compound was determined through a combination of spectroscopic techniques, which provided detailed information about its atomic composition and connectivity. The compound was identified as 7,3'-dihydroxy-4'-methoxyisoflavan.

Spectroscopic Data for this compound:

¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2a | 4.25 | d | 10.0 |

| H-2e | 3.95 | d | 10.0 |

| H-3 | 3.60 | m | |

| H-4a | 2.85 | dd | 15.5, 11.0 |

| H-4e | 2.95 | dd | 15.5, 5.0 |

| H-5 | 7.10 | d | 8.0 |

| H-6 | 6.45 | dd | 8.0, 2.5 |

| H-8 | 6.35 | d | 2.5 |

| H-2' | 6.90 | d | 2.0 |

| H-5' | 6.85 | d | 8.5 |

| H-6' | 6.75 | dd | 8.5, 2.0 |

| OCH₃ | 3.85 | s |

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

| Carbon | Chemical Shift (δ) ppm |

| C-2 | 66.5 |

| C-3 | 31.8 |

| C-4 | 31.2 |

| C-4a | 115.2 |

| C-5 | 129.8 |

| C-6 | 108.3 |

| C-7 | 158.1 |

| C-8 | 103.5 |

| C-8a | 155.8 |

| C-1' | 131.5 |

| C-2' | 114.2 |

| C-3' | 145.5 |

| C-4' | 146.0 |

| C-5' | 111.8 |

| C-6' | 118.5 |

| OCH₃ | 55.6 |

Mass Spectrometry (MS):

| Ion | m/z |

| [M]⁺ | 286 |

| [M-H₂O]⁺ | 268 |

Ultraviolet (UV) Spectroscopy:

| Solvent | λmax (nm) |

| Ethanol | 285 |

| Ethanol + NaOH | 288 |

Infrared (IR) Spectroscopy:

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | 3350 |

| C-H (aromatic) | 3020 |

| C-H (aliphatic) | 2920, 2850 |

| C=C (aromatic) | 1620, 1510 |

| C-O (ether) | 1270 |

Historical Context of the First Isoflavan Discovery in the Astragalus Genus

The discovery of this compound in 1980 was a significant milestone in the phytochemical investigation of the Astragalus genus. While other classes of flavonoids had been previously identified in various Astragalus species, this compound was the first new isoflavan to be isolated and characterized from this genus. Current time information in Boston, MA, US. This discovery opened the door for further research into the diversity and biological roles of isoflavonoids within this large and taxonomically complex group of plants. The identification of this compound as a phytoalexin also provided valuable insight into the chemical ecology of Astragalus, demonstrating a sophisticated defense mechanism against microbial pathogens.

Synthetic Strategies and Chemical Derivatization of Astraciceran

Pathways for De Novo Chemical Synthesis of Astraciceran

This compound (7-hydroxy-2'-methoxy-4',5'-methylenedioxyisoflavan) is a chiral isoflavan (B600510) first identified as a phytoalexin from the leaflets of Astragalus cicer. phcogrev.comniscpr.res.in Its structure features a chroman core (A- and C-rings) linked at the C3 position to a substituted phenyl group (B-ring), which contains methoxy (B1213986) and methylenedioxy functionalities. naturalproducts.net While the original report confirmed the structure via synthesis, detailed routes in the literature focus on general isoflavan synthesis. A plausible de novo synthesis can be constructed based on well-established methodologies, primarily the deoxybenzoin (B349326) route, followed by reduction steps to establish the isoflavan core.

The general approach involves the initial synthesis of a substituted isoflavone (B191592), which is a common precursor to isoflavans. rsc.orgnih.govencyclopedia.pub This isoflavone is then sequentially reduced to afford the target isoflavan structure. Given that this compound is chiral, a key challenge is controlling the stereochemistry at the C3 position. google.com This can be achieved through stereoselective reduction or by resolving a racemic mixture.

A representative de novo pathway would begin with the synthesis of the key intermediate, a 2-hydroxydeoxybenzoin. This involves the condensation of two main building blocks: a protected resorcinol (B1680541) derivative (for the A-ring) and a substituted phenylacetic acid derivative (for the B-ring). The deoxybenzoin is then cyclized to form the isoflavone core. Subsequent reduction of the C2-C3 double bond and the C4-carbonyl group yields the isoflavan.

Table 1: Plausible De Novo Synthetic Pathway for this compound

| Step | Transformation | Key Reagents and Conditions | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Protected 2,4-dihydroxyphenylacetic acid, protected resorcinol, Lewis acid (e.g., BF₃·OEt₂) | Substituted 2-hydroxydeoxybenzoin | Constructs the C₆-C(O)-CH₂-C₆ deoxybenzoin backbone. |

| 2 | Isoflavone Formation | Formylating agent (e.g., N,N-Dimethylformamide dimethyl acetal (B89532) or Ethyl formate/Na), followed by acid-catalyzed cyclization/dehydration. | 7-(OP)-2'-methoxy-4',5'-methylenedioxyisoflavone (P=Protecting Group) | Forms the chromone (B188151) (isoflavone) heterocyclic system. |

| 3 | Catalytic Hydrogenation | H₂, Pd/C | 7-(OP)-2'-methoxy-4',5'-methylenedioxyisoflavanone | Reduces the C2-C3 double bond of the isoflavone to yield an isoflavanone (B1217009). |

| 4 | Carbonyl Reduction | NaBH₄, MeOH | 7-(OP)-2'-methoxy-4',5'-methylenedioxyisoflavan-4-ol | Reduces the C4-ketone to a secondary alcohol. |

| 5 | Deoxygenation & Deprotection | Catalytic hydrogenolysis (e.g., H₂, Pd/C) and/or acid treatment (for deprotection). | (±)-Astraciceran | Removes the C4-hydroxyl and any protecting groups to yield the final racemic isoflavan. |

Synthesis of Structural Analogues and Related Isoflavans

The synthesis of structural analogues is crucial for understanding structure-activity relationships and developing molecules with improved properties. The synthetic pathways established for isoflavans can be readily adapted to produce a wide array of analogues by modifying the starting materials. mdpi.com For this compound, analogues can be designed by altering the substitution patterns on either the A-ring or the B-ring.

Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful and flexible strategy for synthesizing isoflavone precursors, which can then be reduced to the corresponding isoflavan analogues. rsc.org This approach typically involves coupling a 3-iodo- or 3-boronylchromone with a suitably substituted arylboronic acid (or aryl halide). This method allows for significant diversity in the B-ring of the resulting isoflavan.

For example, to create analogues of this compound, one could:

Vary A-ring substituents: Start with different substituted phenols in the deoxybenzoin synthesis to introduce or move hydroxyl, methoxy, or other functional groups on the chroman ring system.

Vary B-ring substituents: Utilize different substituted phenylacetic acids or, in a cross-coupling approach, various arylboronic acids to introduce a range of functionalities on the 3-phenyl ring. This allows for the replacement of the methoxy or methylenedioxy groups with halogens, alkyl chains, or other electron-donating or electron-withdrawing groups.

Table 2: Examples of Potential Structural Analogues of this compound

| Analogue Type | Modification from this compound | Potential Starting Materials (B-ring) | Rationale for Synthesis |

|---|---|---|---|

| A-Ring Analogue | 5,7-dihydroxy substitution | N/A (A-ring precursor modified) | Explore the impact of flavonoid-like hydroxylation patterns. |

| B-Ring Analogue 1 | Replacement of 2'-methoxy with 2'-hydroxyl | 2-hydroxy-4,5-methylenedioxyphenylacetic acid | Investigate the role of the methoxy group versus a hydroxyl group. |

| B-Ring Analogue 2 | Absence of methylenedioxy group | 2,4-dimethoxyphenylacetic acid | Simplify the B-ring structure to assess the contribution of the methylenedioxy bridge. |

| B-Ring Analogue 3 | Introduction of a halogen (e.g., 6'-fluoro) | 6-fluoro-2-methoxy-4,5-methylenedioxyphenylacetic acid | Introduce an electron-withdrawing group to modulate electronic properties. |

Methodological Advancements in Isoflavan Chemical Synthesis

The field of isoflavan synthesis has evolved significantly, moving from classical methods to more efficient and stereoselective modern techniques. These advancements provide more direct and versatile routes to complex isoflavan structures.

Early synthetic strategies primarily relied on the deoxybenzoin route and the chalcone (B49325) route . rsc.org The deoxybenzoin route, as described for this compound, involves building the C₆-CO-CH₂-C₆ skeleton first. The chalcone route involves the oxidative rearrangement of a chalcone precursor, which biomimetically mimics the 1,2-aryl shift observed in the biosynthesis of isoflavonoids. rsc.orgnih.gov While robust, these methods can require harsh conditions and multiple steps.

More recent advancements focus on transition-metal-catalyzed reactions and stereoselective transformations:

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura reaction has become a reliable method for constructing the C3-aryl bond, offering high yields and excellent functional group tolerance. rsc.org

Stereoselective Synthesis: As isoflavans are chiral, controlling the stereochemistry at C3 is a major focus. Asymmetric synthesis is now a primary goal. researchgate.netdntb.gov.ua Key methods include:

Asymmetric Transfer Hydrogenation (ATH): A powerful technique for the stereoselective reduction of isoflavones or isoflavanones. The use of ATH in a domino reaction with dynamic kinetic resolution can convert a racemic isoflavanone directly into a single, highly enantiopure isoflavan. acs.org

Chiral Auxiliaries: Attaching a chiral auxiliary (e.g., Evans' oxazolidinones or pseudoephedrine) to a precursor can direct the stereochemical outcome of a key bond-forming reaction. The auxiliary is then removed in a later step. mdpi.comresearchgate.net

Novel Rearrangements: Bio-inspired synthetic strategies, such as the organoaluminum-mediated 1,2-aryl shift in flavan-3-ol (B1228485) derivatives, provide new conceptual pathways to the isoflavan skeleton. rsc.org

Table 3: Comparison of Classical and Modern Isoflavan Synthetic Methods

| Feature | Classical Methods (e.g., Deoxybenzoin Route) | Modern Methods (e.g., Catalytic & Stereoselective) |

|---|---|---|

| Core Strategy | Stepwise construction via stable intermediates (deoxybenzoins, chalcones). | Direct C-C bond formation via cross-coupling; stereocenter installation via asymmetric catalysis. |

| Key Reactions | Friedel-Crafts acylation, aldol-type condensations, cyclizations. | Pd-catalyzed Suzuki or Negishi coupling, Ru- or Rh-catalyzed asymmetric hydrogenation/transfer hydrogenation. rsc.orgacs.org |

| Stereocontrol | Often produces racemates requiring subsequent resolution. | High levels of enantioselectivity achieved directly in the synthesis. researchgate.netacs.org |

| Efficiency | Can involve multiple steps with protection/deprotection sequences. | Often more convergent and step-economical. |

| Versatility | Can be limited by the reaction conditions required for certain functional groups. | High functional group tolerance, allowing for broader substrate scope and analogue synthesis. |

Biosynthetic Pathways and Regulation of Astraciceran Production in Astragalus Cicer

Precursor Compounds and Enzymatic Transformations in Isoflavan (B600510) Biosynthesis

The biosynthesis of Astraciceran originates from the primary metabolite phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic transformations then leads to the core isoflavonoid (B1168493) skeleton, which is further modified to yield the pterocarpan (B192222) structure of this compound.

The initial steps involve the conversion of L-phenylalanine to 4-coumaroyl-CoA. This is followed by the action of chalcone (B49325) synthase (CHS), a key enzyme in the flavonoid pathway, which catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. Chalcone isomerase (CHI) then facilitates the stereospecific conversion of the chalcone into a flavanone (B1672756), typically naringenin.

A pivotal step in isoflavonoid biosynthesis is the 2,3-aryl migration reaction catalyzed by isoflavone (B191592) synthase (IFS), a cytochrome P450 enzyme. This reaction converts the flavanone intermediate into an isoflavone, such as genistein. Subsequent modifications, including hydroxylation, methylation, and glycosylation, are catalyzed by a variety of enzymes, leading to a diverse array of isoflavonoid structures.

For the formation of the pterocarpan skeleton of this compound, the isoflavone intermediate undergoes a series of reductive steps. Isoflavone reductase (IFR) reduces the double bond in the C-ring of the isoflavone, yielding an isoflavanone (B1217009). This is followed by the action of isoflavanone dehydratase (IFD) to form a pterocarpan. The specific enzymatic steps leading to the final structure of this compound from the general pterocarpan precursor have not been fully elucidated in Astragalus cicer, but are inferred from studies in other legumes.

Table 1: Key Enzymes in the Biosynthesis of the Isoflavonoid Precursor to this compound

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid |

| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to 4-coumaroyl-CoA |

| Chalcone synthase | CHS | Catalyzes the formation of naringenin chalcone |

| Chalcone isomerase | CHI | Converts naringenin chalcone to naringenin |

| Isoflavone synthase | IFS | Catalyzes the formation of the isoflavone skeleton |

| Isoflavone reductase | IFR | Reduces the isoflavone to an isoflavanone |

| Isoflavanone dehydratase | IFD | Catalyzes the formation of the pterocarpan ring |

Gene Expression and Regulation of Biosynthetic Enzymes

The production of this compound is tightly regulated at the genetic level. The enzymes involved in its biosynthetic pathway are encoded by specific genes whose expression is controlled by a network of transcription factors. These transcription factors can either activate or repress the transcription of the biosynthetic genes, thereby controlling the flux through the pathway.

Studies in related Astragalus species have identified several families of transcription factors, including MYB, bHLH, and WRKY, that play crucial roles in regulating flavonoid and isoflavonoid biosynthesis. These transcription factors often work in concert, forming regulatory complexes that bind to the promoter regions of the biosynthetic genes.

For instance, the expression of genes encoding PAL, CHS, and IFS is often coordinately upregulated in response to specific developmental cues or environmental stresses. This coordinated expression ensures the efficient production of the necessary enzymes for isoflavonoid biosynthesis. The specific transcription factors that regulate the later, more specific steps of this compound biosynthesis in Astragalus cicer remain to be identified.

Table 2: Genes Involved in the Isoflavonoid Biosynthetic Pathway

| Gene | Encoded Enzyme | Function in Pathway |

| PAL | Phenylalanine ammonia-lyase | Phenylpropanoid pathway entry |

| C4H | Cinnamate 4-hydroxylase | Phenylpropanoid pathway |

| 4CL | 4-Coumarate:CoA ligase | Phenylpropanoid pathway |

| CHS | Chalcone synthase | Flavonoid/Isoflavonoid biosynthesis |

| CHI | Chalcone isomerase | Flavonoid/Isoflavonoid biosynthesis |

| IFS | Isoflavone synthase | Isoflavonoid biosynthesis branch point |

| IFR | Isoflavone reductase | Pterocarpan biosynthesis |

| IFD | Isoflavanone dehydratase | Pterocarpan biosynthesis |

Environmental and Biotic Factors Influencing Phytoalexin Accumulation

As a phytoalexin, the production and accumulation of this compound in Astragalus cicer are significantly influenced by various external stimuli, particularly those associated with plant defense. These factors can act as elicitors, triggering the signaling pathways that lead to the upregulation of the biosynthetic genes.

Biotic factors, such as infection by pathogenic fungi or bacteria, are potent inducers of phytoalexin synthesis. The perception of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by plant cell surface receptors initiates a signaling cascade that activates defense responses, including the production of this compound.

Abiotic environmental stresses can also modulate the accumulation of isoflavonoids. For example, exposure to ultraviolet (UV) radiation, particularly UV-B, has been shown to increase the expression of genes involved in the phenylpropanoid and flavonoid pathways in various plants. This response is thought to provide protection against UV-induced oxidative damage. Other abiotic factors, such as heavy metal exposure and nutrient deficiency, can also influence the production of these defensive compounds.

Table 3: Factors Influencing this compound Accumulation

| Factor Category | Specific Factor | Effect on this compound Production |

| Biotic | Fungal Pathogens | Induction of biosynthesis |

| Bacterial Pathogens | Induction of biosynthesis | |

| Herbivory | Potential induction | |

| Abiotic | UV-B Radiation | Upregulation of pathway genes |

| Heavy Metals | Potential modulation | |

| Nutrient Deficiency | Potential modulation |

Biological Activity and Mechanistic Studies of Astraciceran

Antifungal Efficacy Against Plant Pathogens

Astraciceran exhibits significant antifungal properties, contributing to the defense mechanisms of its source plant, Astragalus cicer (cicer milkvetch). researchgate.net Phytoalexins, by definition, are antimicrobial compounds synthesized by plants in response to pathogen attack, and this compound is a prime example of this induced defense. google.comresearchgate.net

The primary manifestation of this compound's antifungal efficacy is the inhibition of fungal growth and development. researchgate.net While specific Minimum Inhibitory Concentration (MIC) values for this compound against a wide array of plant pathogens are not extensively documented in publicly available literature, research on extracts from Astragalus cicer containing a "fungal growth inhibiting factor" has demonstrated significant inhibition of fungal growth in vitro. researchgate.net The inhibitory action of phytoalexins like this compound is crucial in arresting the progression of fungal infections. mdpi.com This is often observed as the inhibition of spore germination, germ-tube elongation, and radial mycelial growth. mdpi.comgoogle.com

The effectiveness of phytoalexins can vary between different fungal species. mdpi.com For instance, the isoflavonoid (B1168493) phytoalexins have been shown to be effective against a range of fungal pathogens. google.com The fungitoxicity of these compounds is often evaluated by measuring the reduction in mycelial growth, with effective doses for many phytoalexins falling in the range of 10⁻⁵ to 10⁻⁴ M. mdpi.com

Table 1: General Antifungal Activity of Isoflavonoid Phytoalexins

| Phytoalexin Class | General Effect on Fungi | Typical Effective Concentration |

|---|---|---|

| Isoflavonoids (e.g., this compound) | Inhibition of mycelial growth, spore germination, and germ-tube elongation. mdpi.comgoogle.com | 10⁻⁵ to 10⁻⁴ M mdpi.com |

The precise cellular and molecular mechanisms underlying the antifungal action of this compound are not yet fully elucidated. However, based on the known mechanisms of other antifungal agents and phytoalexins, several potential targets can be inferred. nih.govomexcanada.comdergipark.org.tr Antifungal compounds often exert their effects by disrupting the integrity of the fungal cell wall or cell membrane. nih.gov The fungal cell wall, composed of chitin (B13524) and glucans, is a common target for antifungal agents as it is essential for fungal viability and absent in host organisms. google.comfrontiersin.org

Potential molecular targets for antifungal compounds include:

Cell Wall Synthesis: Inhibition of enzymes involved in the synthesis of β-glucan and chitin, crucial components of the fungal cell wall. dergipark.org.tr

Cell Membrane Integrity: Interaction with membrane components like ergosterol, leading to pore formation and leakage of cellular contents. nih.govmdpi.com

Macromolecular Synthesis: Interference with the synthesis of DNA, RNA, and proteins. dergipark.org.tr

Phytoalexins can act as toxins to the attacking organism by puncturing the cell wall, disrupting metabolic processes, or inhibiting reproduction. researchgate.net Some antifungal peptides, for example, target specific molecules in the fungal membrane, leading to increased permeability and cell death. nih.gov While the specific interactions of this compound at the molecular level require further investigation, its role as a phytoalexin points towards a mechanism that directly impacts fungal cell viability. researchgate.net

Broader Spectrum Antimicrobial Properties

While the primary focus of research on this compound has been its antifungal activity, there is evidence to suggest that isoflavonoids from the Astragalus genus possess a broader spectrum of antimicrobial properties. researchgate.netnih.gov

Extracts from various Astragalus species have demonstrated both antibacterial and antiviral activities. mdpi.comresearchgate.net Methanolic extracts of Astragalus have shown notable antifungal and antibacterial efficacy. researchgate.net The genus is known to be rich in bioactive compounds, including various flavonoids and isoflavonoids, which are likely responsible for these properties. researchgate.netnih.gov While specific studies focusing solely on the antibacterial and antiviral spectrum of pure this compound are limited, the general bioactivity of the Astragalus genus suggests potential in these areas. nih.govunclineberger.org For instance, some studies have reported the antiviral activity of Astragalus membranaceus extracts against the influenza virus. unclineberger.org

Table 2: General Antimicrobial Spectrum of Astragalus Extracts

| Extract Type | Observed Activity |

|---|---|

| Astragalus spp. Methanolic Extract | Antifungal and Antibacterial researchgate.net |

| Astragalus membranaceus Injection | Anti-influenza virus activity unclineberger.org |

Role of this compound in Plant Disease Resistance

As a phytoalexin, this compound plays a direct role in the defense mechanisms of Astragalus cicer against pathogenic invaders. google.comresearchgate.net The synthesis and accumulation of phytoalexins at the site of infection are key components of a plant's induced resistance response. google.comfrontiersin.org This response can be triggered by various elicitors, including components of fungal cell walls. preprints.org

The production of phytoalexins is a part of a complex defense signaling network in plants. frontiersin.org When a plant recognizes a pathogen, it can initiate a defense response that includes the production of antimicrobial compounds like this compound. researchgate.net This localized defense can contribute to a broader, systemic resistance throughout the plant, known as Systemic Acquired Resistance (SAR). omexcanada.comfrontiersin.org SAR provides long-lasting, broad-spectrum resistance to secondary infections. omexcanada.comnih.gov The signaling pathways involved in SAR are complex and often involve hormones like salicylic (B10762653) acid. omexcanada.comfrontiersin.org The accumulation of isoflavonoid phytoalexins has been directly linked to enhanced disease resistance in plants like alfalfa. google.comumass.edu Therefore, this compound is an integral part of the inducible defense system that helps protect the plant from disease. umass.edunih.gov

Contribution to Basal and Induced Defense Responses in Astragalus

Plants possess a multi-layered immune system to defend against microbial pathogens. This includes basal defense, a primary response to recognize and thwart invaders, and a more targeted induced defense system that is activated upon specific pathogen recognition. The production of phytoalexins is a critical component of this induced defense strategy. plantsjournal.comijsrm.netijsrm.net Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized de novo and accumulate rapidly at the site of infection or stress. plantsjournal.comijsrm.net

This compound is classified as an isoflavan (B600510) phytoalexin. phcogrev.comzenodo.org Its role in induced defense was clearly demonstrated when it was first isolated from the leaflets of Astragalus cicer that had been inoculated with a fungus. phcogrev.comresearchgate.net This finding indicates that the synthesis of this compound is not constitutive but is instead triggered by the presence of a potential pathogen, a hallmark of an induced defense response.

| Research Finding Summary on this compound's Defense Role |

| Compound Classification: Isoflavan Phytoalexin |

| Origin: Isolated from fungus-inoculated leaflets of Astragalus cicer. phcogrev.comresearchgate.net |

| Function: Acts as a component of the induced defense system against pathogens. plantsjournal.comijsrm.net |

| Chemical Group: Belongs to the isoflavonoids, a class of compounds known for antimicrobial and defense-signaling properties. frontiersin.org |

Ecological Implications for Plant-Pathogen Interactions

The production of phytoalexins like this compound has significant ecological implications, shaping the interactions between Astragalus plants and the microbial communities in their environment. The ability to synthesize and accumulate these antimicrobial compounds at infection sites is a crucial factor that can determine the outcome of a plant-pathogen encounter, often leading to disease resistance. ijsrm.netchiro.org

The synthesis of this compound by A. cicer in response to fungal challenge demonstrates a direct defense mechanism against necrotrophic fungi, which feed on dead plant tissue. researchgate.netfrontiersin.org By inhibiting the growth of the invading fungus, this compound helps the plant to contain the infection and prevent widespread tissue damage. wikipedia.orgmdpi.com The antimicrobial activity of isoflavans from Astragalus species has been noted against several bacterial strains, suggesting a broad-spectrum defensive capability for this class of compounds. phcogrev.comnih.gov

Therefore, this compound plays a vital ecological role by contributing to the chemical defense arsenal (B13267) of Astragalus. This defensive capability influences the plant's fitness and survival by protecting it from disease. The presence and inducibility of such compounds can dictate the host specificity of certain pathogens, as successful pathogens often possess mechanisms to detoxify or tolerate the specific phytoalexins of their host plant. chiro.orgfrontiersin.org The interaction is a dynamic co-evolutionary struggle, where the plant deploys chemical defenses like this compound, and pathogens attempt to overcome them.

Analytical and Biotechnological Approaches for Astraciceran Research

Advanced Spectroscopic and Chromatographic Techniques for Detection and Quantification

The accurate detection and quantification of astraciceran rely on a combination of advanced spectroscopic and chromatographic methods. These techniques are essential for separating the compound from complex plant matrices and determining its concentration. khanacademy.orgbio-rad.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isoflavonoids like this compound. researchgate.netijpsjournal.com It is frequently used for the determination of various flavonoids in hairy root cultures of Astragalus membranaceus. nih.gov HPLC systems, often coupled with Diode Array Detection (DAD), allow for the effective separation and quantification of these compounds. diva-portal.org

Thin-Layer Chromatography (TLC) serves as a fundamental and rapid method for the qualitative analysis of flavonoids and other phytochemicals in Astragalus species. khanacademy.orgnih.govtricliniclabs.com It is particularly useful for initial screening and for monitoring the progress of extraction and purification processes. phcog.com

Other significant techniques include:

Mass Spectrometry (MS) : When coupled with chromatography (LC-MS or GC-MS), this powerful technique provides detailed structural information and highly sensitive quantification. researchgate.netanalytica-world.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is invaluable for the structural elucidation of novel compounds like this compound. analytica-world.comjvktech.com

UV-Visible (UV-Vis) Spectroscopy : This method is routinely used for the quantification of total flavonoid content and for detecting compounds with chromophores, such as this compound. diva-portal.organalytica-world.com

Interactive Table: Analytical Techniques for this compound Research

| Technique | Principle | Application in this compound Research |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. ijpsjournal.com | Quantification of this compound and other isoflavonoids in plant extracts and cell cultures. nih.gov |

| Thin-Layer Chromatography (TLC) | Separates compounds on a thin layer of adsorbent material based on differential polarity. khanacademy.org | Rapid qualitative analysis and purity assessment of this compound. phcog.com |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. analytica-world.com | Structural confirmation and sensitive detection of this compound, often in tandem with chromatography. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to elucidate molecular structure. analytica-world.com | Detailed structural analysis of this compound and related phytoalexins. |

| UV-Visible (UV-Vis) Spectroscopy | Measures the absorption of ultraviolet or visible light by a sample. analytica-world.com | Routine quantification of total flavonoids and monitoring of this compound production. diva-portal.org |

In Vitro Cultivation and Production Optimization in Astragalus Species

In vitro cultivation of Astragalus species offers a controlled and sustainable alternative to the harvesting of wild plants for the production of this compound and other valuable secondary metabolites. phcogrev.compensoft.net Various in vitro systems, including cell suspension, callus, and hairy root cultures, have been established for different Astragalus species. nih.govmdpi.combioscience.com.ua

Optimization of culture conditions is crucial for maximizing the yield of phytoalexins. Key factors that are manipulated include:

Plant Growth Regulators : The type and concentration of auxins and cytokinins in the culture medium significantly influence cell growth and flavonoid production. phcog.com For instance, kinetin (B1673648) has been shown to be favorable for flavonoid production in Astragalus missouriensis cell cultures. phcog.com

Elicitation : The application of elicitors, which are substances that trigger defense responses in plants, is a common strategy to enhance phytoalexin biosynthesis. phcogrev.com Chitosan (B1678972), a biotic elicitor, has been successfully used to increase the production of the isoflavones formononetin (B1673546) and calycosin (B1668236) in Astragalus membranaceus hairy root cultures. researchgate.netnih.gov Research has shown that treating 34-day-old hairy root cultures with 100 mg/L of chitosan for 24 hours resulted in a 12.45-fold increase in formononetin and a 6.17-fold increase in calycosin. nih.gov

Nutrient Medium Composition : The concentration of macronutrients, micronutrients, and sucrose (B13894) can be adjusted to optimize both biomass and secondary metabolite production. phcog.com

Precursor Feeding : Supplying biosynthetic precursors in the culture medium can also lead to an increased yield of the target compounds. kujnsr.com

Interactive Table: In Vitro Production Strategies for Astragalus Phytoalexins

| Strategy | Description | Example Findings |

|---|---|---|

| Hairy Root Culture | Genetically transformed root cultures induced by Agrobacterium rhizogenes that exhibit stable and high-level production of secondary metabolites. phcogrev.combio-conferences.org | Hairy root cultures of A. membranaceus have shown significantly higher yields of astragalosides compared to native roots. pensoft.netresearchgate.net |

| Cell Suspension Culture | Growing individual cells or small aggregates in a liquid medium, allowing for large-scale production in bioreactors. mdpi.com | Optimization of culture conditions, including the use of yeast extract as an elicitor, enhanced total phenol (B47542) content in Astragalus suspension cells. mdpi.com |

| Callus Culture | An undifferentiated mass of plant cells grown on a solid medium, which can be a source for inducing organogenesis or suspension cultures. agrojournal.org | Callus cultures of Astragalus aitosensis were found to produce astragalosides that were absent in the native roots of the plant. researchgate.net |

| Elicitation | The use of biotic or abiotic stressors to induce the plant's defense mechanisms and stimulate phytoalexin production. | Chitosan elicitation in A. membranaceus hairy roots boosted formononetin and calycosin yields by over 12-fold and 6-fold, respectively. nih.gov |

Genetic Engineering Strategies for Enhanced Phytoalexin Yield

Genetic engineering offers powerful tools to enhance the production of phytoalexins like this compound in Astragalus species. These strategies aim to manipulate the biosynthetic pathways at the genetic level to increase the yield of desired compounds. kujnsr.com

One of the primary approaches is the use of Agrobacterium rhizogenes-mediated transformation to establish hairy root cultures. phcogrev.combio-conferences.org These cultures are genetically stable and often exhibit enhanced production of secondary metabolites compared to non-transformed roots. pensoft.net

Another key strategy is metabolic engineering, which involves the introduction and overexpression of genes encoding key enzymes in the phytoalexin biosynthetic pathway. Identifying rate-limiting steps in the pathway is crucial for this approach. For example, studies on related flavonoids in A. mongholicus have investigated the expression of genes such as PAL, CHS, and I2'H to understand their role in flavonoid synthesis. nih.gov

Furthermore, the transformation with regulatory genes, such as transcription factors, can simultaneously upregulate multiple genes in a biosynthetic pathway, leading to a significant increase in the accumulation of the final products. While much of the research has focused on enhancing saponins (B1172615) and other flavonoids in Astragalus, the principles are directly applicable to boosting this compound production. kujnsr.comdntb.gov.ua

Future Research Directions and Translational Perspectives for Astraciceran

Elucidation of Undiscovered Biological Activities Relevant to Plant Biology

The primary characterized biological function of Astraciceran is its role as a phytoalexin, an antimicrobial compound produced by plants to ward off pathogenic microorganisms. usda.govstir.ac.uk However, the full extent of its activities within the plant kingdom remains largely unexplored. Future research should prioritize a systematic investigation into its broader biological roles.

Key Research Objectives:

Expanded Antimicrobial Spectrum Analysis: While known as a phytoalexin, the specific range of plant pathogens susceptible to this compound is not comprehensively documented. Future studies should test its efficacy against a wide array of agronomically important fungi, bacteria, and oomycetes to establish its spectrum of activity.

Investigation of Plant Defense Signaling: Research is needed to understand how this compound is involved in plant defense signaling pathways. Does it act solely as a terminal antimicrobial agent, or does it also function as a signaling molecule, priming distal parts of the plant for an impending attack? Elucidating its role in systemic acquired resistance (SAR) or induced systemic resistance (ISR) could reveal new facets of its function.

Role in Abiotic Stress Tolerance: Phenolic compounds are known to help plants overcome various environmental challenges. hrpub.org Investigations could explore whether this compound biosynthesis is induced by abiotic stressors such as drought, salinity, or heavy metal exposure, and whether its presence confers enhanced tolerance to these conditions.

Allelochemical Potential: Studies could examine whether this compound is exuded from roots and what effect it has on soil microbes, neighboring plants, and plant-parasitic nematodes. This could uncover a potential role in inter-plant communication and competition.

Exploration of Novel Synthetic Routes and Structural Modifications

While a laboratory synthesis for this compound has been described, advancing its potential for wider research and application necessitates innovation in its chemical production and derivatization. researchgate.netkisti.re.kr

Future Research Focus:

Development of Scalable and Green Syntheses: The original synthetic routes may not be suitable for large-scale production. lookchem.comresearchgate.net Future work should focus on developing more efficient, cost-effective, and environmentally benign synthetic pathways, minimizing the use of hazardous reagents and maximizing atom economy.

Structure-Activity Relationship (SAR) Studies: A critical avenue of research is the systematic structural modification of the this compound molecule to understand which functional groups are essential for its biological activity. By synthesizing a library of analogues—modifying the hydroxyl, methoxy (B1213986), and methylenedioxy moieties—researchers can perform SAR studies. molaid.com These studies would identify the core pharmacophore and guide the design of derivatives with enhanced potency, stability, or target specificity.

Computational Modeling and Design: Techniques such as molecular docking and molecular dynamics simulations could be employed to predict the interactions of this compound and its designed analogues with microbial target proteins. researchgate.net This computational approach can rationalize observed SAR and accelerate the discovery of more potent derivatives, potentially reducing the time and cost associated with exhaustive synthetic efforts.

Applications in Sustainable Agriculture and Crop Protection Strategies

The natural origin and antimicrobial properties of this compound make it an attractive candidate for development into a tool for sustainable agriculture, which seeks to reduce reliance on synthetic chemical pesticides. ncat.orgastrachem.net

Translational Perspectives:

Development of Natural Pesticides: this compound and its optimized synthetic derivatives could be developed as bio-fungicides or bio-bactericides. Research in this area would involve formulation studies to enhance stability and delivery (e.g., as emulsifiable concentrates or wettable powders), field trials to assess efficacy under real-world conditions, and evaluation of their environmental fate and non-target effects.

Enhancing Crop Resilience through Biotechnology: Understanding the genetic basis of this compound biosynthesis in Astragalus species could open the door to metabolic engineering of crop plants. phcogrev.comresearchgate.net By transferring the relevant biosynthetic genes, it may be possible to create crop varieties that produce this compound endogenously, thereby possessing enhanced, durable resistance to specific diseases.

Seed Treatments: Applying this compound as a seed coating could protect vulnerable seedlings from soil-borne pathogens during germination and early growth stages, a critical period in crop establishment. This targeted application method would minimize the amount of active ingredient released into the environment.

The journey from a newly discovered phytoalexin to a valuable agricultural tool is complex, yet the unique properties of this compound warrant further dedicated research across these interconnected domains.

Interactive Data Table: Proposed Research Directions for this compound

| Research Area | Specific Objective | Rationale | Potential Impact |

| Plant Biology | Determine the full antimicrobial spectrum | To understand the potential range of use as a crop protectant. | Identification of key target pathogens. |

| Plant Biology | Investigate role in plant stress signaling | To uncover broader functions in plant defense and health. | New insights into plant physiology. |

| Chemical Synthesis | Develop scalable, "green" synthetic routes | To enable large-scale production for research and commercial use. | Increased availability and reduced environmental impact. |

| Chemical Synthesis | Perform Structure-Activity Relationship (SAR) studies | To identify key molecular features and design more potent analogues. | Development of next-generation bio-pesticides. |

| Sustainable Agriculture | Formulate as a natural crop protection agent | To provide an alternative to synthetic chemical pesticides. | Reduced chemical load in agriculture. |

| Sustainable Agriculture | Engineer crops for endogenous production | To create plants with built-in disease resistance. | A long-term, sustainable crop protection strategy. |

Q & A

Q. What are the validated analytical methods for identifying and quantifying Astraciceran in experimental samples?

To ensure accurate identification, researchers should employ hyphenated techniques such as LC-MS/MS or GC-MS, which combine separation and detection capabilities. Method validation should follow ICH guidelines, including parameters like linearity (R² ≥ 0.995), precision (RSD < 5%), and recovery rates (90–110%) . For trace analysis, consider using isotope-labeled internal standards to correct for matrix effects.

Q. How should researchers design pharmacokinetic (PK) studies for this compound to account for interspecies variability?

PK studies should use a crossover design with at least two species (e.g., rodents and non-rodents) and multiple dosing regimens. Blood sampling intervals must align with the compound’s half-life (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours post-administration). Non-compartmental analysis (NCA) is recommended for initial exposure assessments, while compartmental modeling can elucidate tissue-specific distribution. Statistical power analysis (α = 0.05, β = 0.2) ensures adequate sample sizes .

Q. What criteria distinguish suitable in vitro vs. in vivo models for evaluating this compound’s mechanism of action?

In vitro models (e.g., primary cell cultures, 3D organoids) should prioritize target receptor expression profiling (e.g., via qPCR or flow cytometry) and dose-response validation (EC₅₀/IC₅₀ calculations). In vivo models require genetic and phenotypic alignment with the disease pathway (e.g., knockout mice for receptor-binding studies). Include sham or vehicle controls to isolate compound-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s efficacy data in preclinical vs. clinical studies?

Apply comparative statistical frameworks such as Bayesian meta-analysis to reconcile differences in effect sizes. Evaluate confounding variables like bioavailability differences (e.g., clinical formulation stability) or population stratification (e.g., genetic polymorphisms in metabolic enzymes). Sensitivity analyses should test assumptions in translational models (e.g., allometric scaling limitations) .

Q. What experimental designs are optimal for studying this compound’s synergistic effects with adjuvant therapies?

Use factorial designs (e.g., 2×2 matrices) to test pairwise combinations, with Bliss independence or Chou-Talalay synergy scores for quantification. Include isobolograms to distinguish additive vs. synergistic interactions. Dose-response matrices (e.g., 8–12 concentrations per compound) improve resolution. Mechanistic follow-ups (e.g., RNA-seq of co-treated samples) should map pathway crosstalk .

Q. How should researchers validate novel analytical methods for this compound in complex biological matrices?

Follow Eurachem/CITAC guidelines:

- Specificity : Test interference from metabolites (±20% of retention time).

- Linearity : 6–8 concentration levels spanning 50–150% of expected ranges.

- Stability : Assess freeze-thaw cycles and long-term storage (-80°C vs. -20°C).

- Matrix effects : Compare slopes of calibration curves in buffer vs. plasma/urine .

Q. What methodological gaps exist in translating this compound’s in silico predictions to in vivo outcomes?

Prioritize FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Molecular docking : Validate binding affinities with SPR (surface plasmon resonance).

- PK/PD modeling : Incorporate physiologically based pharmacokinetic (PBPK) simulations to predict human clearance.

- Omics integration : Use multi-omics (proteomics, metabolomics) to identify off-target effects missed in in silico screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.